molecular formula C12H12F3NO B1431314 5-[4-(Trifluoromethyl)phenyl]-2-piperidone CAS No. 87922-74-5

5-[4-(Trifluoromethyl)phenyl]-2-piperidone

Cat. No.: B1431314
CAS No.: 87922-74-5
M. Wt: 243.22 g/mol
InChI Key: LGEVYJYGEQLUMF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-2-piperidone is an organic compound that features a piperidone ring substituted with a trifluoromethyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-piperidone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-2-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-2-piperidone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-piperidone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidone ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenol
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl

Comparison: 5-[4-(Trifluoromethyl)phenyl]-2-piperidone is unique due to the presence of both the trifluoromethyl group and the piperidone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that may only contain one of these functional groups .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-2,4-5,9H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVYJYGEQLUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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